- Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product SynthesisOrganic Letters, 2022, 24(16), 3024-3027,
Cas no 89938-16-9 (2-iodo-3-methylaniline)

2-iodo-3-methylaniline structure
Produktname:2-iodo-3-methylaniline
2-iodo-3-methylaniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzenamine, 2-iodo-3-methyl-
- 2-IODO-3-METHYLANILINE
- 2-Iodo-3-methylbenzenamine (ACI)
- m-Toluidine, 2-iodo- (7CI)
- AS-46345
- SCHEMBL8773077
- CL9431
- 89938-16-9
- DTXSID40602188
- CS-0094462
- AKOS025403194
- MFCD11505640
- EN300-88612
- m-Toluidine, 2-iodo-
- 2-iodo-3-methyl-aniline
- SY034644
- 2-iodo-3-methylaniline
-
- MDL: MFCD11505640
- Inchi: 1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
- InChI-Schlüssel: GVVUQVPDBMPZKL-UHFFFAOYSA-N
- Lächelt: IC1C(C)=CC=CC=1N
Berechnete Eigenschaften
- Genaue Masse: 232.97
- Monoisotopenmasse: 232.97
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
- Komplexität: 94.9
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topologische Polaroberfläche: 26A^2
Experimentelle Eigenschaften
- Farbe/Form: No data avaiable
- Dichte: 1.8±0.1 g/cm3
- Schmelzpunkt: No data available
- Siedepunkt: 268.6±28.0 °C at 760 mmHg
- Flammpunkt: 116.2±24.0 °C
- Dampfdruck: No data available
2-iodo-3-methylaniline Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302 (100%) H312 (100%) H315 (100%)
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H302 (100%) H312 (100%) H315 (100%)
- Lagerzustand:Lagern bei 4° C, -4° C ist besser
2-iodo-3-methylaniline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-25g |
2-Iodo-3-methylaniline |
89938-16-9 | 98% | 25g |
¥5192.00 | 2024-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-1g |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 1g |
¥282.0 | 2024-07-18 | |
Enamine | EN300-88612-10.0g |
2-iodo-3-methylaniline |
89938-16-9 | 95% | 10.0g |
$707.0 | 2023-02-11 | |
Enamine | EN300-88612-0.05g |
2-iodo-3-methylaniline |
89938-16-9 | 95% | 0.05g |
$22.0 | 2023-09-01 | |
Enamine | EN300-88612-0.1g |
2-iodo-3-methylaniline |
89938-16-9 | 95% | 0.1g |
$33.0 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-100mg |
2-Iodo-3-methylaniline |
89938-16-9 | 98% | 100mg |
¥123.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-1g |
2-Iodo-3-methylaniline |
89938-16-9 | 98% | 1g |
¥439.00 | 2024-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-250mg |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 250mg |
¥117.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-5g |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 5g |
¥1124.0 | 2024-07-18 | |
Alichem | A013033347-500mg |
2-Iodo-3-methylaniline |
89938-16-9 | 97% | 500mg |
$823.15 | 2023-08-31 |
2-iodo-3-methylaniline Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; 3 h, rt → reflux
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 78 °C
Referenz
- Indole synthesis based on a modified Koser reagentAngewandte Chemie, 2014, 53(28), 7349-7353,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Iodine , Potassium iodide , Oxygen Solvents: Acetonitrile ; 2 h, 160 °C
Referenz
- A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygenOrganic Chemistry Frontiers, 2021, 8(16), 4479-4484,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid , Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ; rt
Referenz
- Revisiting the Gold-Catalyzed Dimerization of 2-Ethynylanilines: A Room-Temperature and Silver-Free Protocol for the Synthesis of Multifunctional QuinolinesSynthesis, 2016, 48(6), 855-864,
Synthetic Routes 5
Reaktionsbedingungen
Referenz
- Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compoundsChemical Science, 2014, 5(4), 1585-1590,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1)
Referenz
- Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursorsOrganic Chemistry Frontiers, 2021, 8(12), 2963-2969,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Iodine Solvents: Acetic acid ; 30 min, rt; 12 h, 120 °C
Referenz
- Synthesis and structural insights of substituted 2-iodoacetanilides and 2-iodoanilinesJournal of Molecular Structure, 2013, 1054, 1054-1055,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 3 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Referenz
- Evolution of N-heterocycle-substituted iodoarenes (NHIAs) to efficient organocatalysts in iodine(I/III)-mediated oxidative transformationsChemRxiv, 2019, 1, 1-16,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 3 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Referenz
- Evolution of N-Heterocycle-Substituted Iodoarenes (NHIAs) to Efficient Organocatalysts in Iodine(I/III)-Mediated Oxidative TransformationsAdvanced Synthesis & Catalysis, 2020, 362(1), 184-191,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1) Solvents: Methanol ; 65 °C; 2 h, 65 °C
Referenz
- Au-Catalyzed Formation of Functionalized Quinolines from 2-Alkynyl Arylazide DerivativesOrganic Letters, 2013, 15(16), 4234-4237,
2-iodo-3-methylaniline Raw materials
- 2-iodo-3-nitroaniline
- 2-Amino-6-methylbenzoic acid
- Copper(II) Acetate, Anhydrous
- 2-Iodo-1-methyl-3-nitrobenzene
2-iodo-3-methylaniline Preparation Products
2-iodo-3-methylaniline Verwandte Literatur
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89938-16-9)2-iodo-3-methylaniline

Reinheit:99%
Menge:5g
Preis ($):152.0